Tak-715

Catalog No.
S548286
CAS No.
303162-79-0
M.F
C24H21N3OS
M. Wt
399.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-715

CAS Number

303162-79-0

Product Name

Tak-715

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide

Molecular Formula

C24H21N3OS

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28)

InChI Key

HEKAIDKUDLCBRU-UHFFFAOYSA-N

SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

N-(4-(2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridyl)benzamide, N-(4-(2-ethyl-4-(3-methylphenyl)-5-thiazolyl)-2-pyridyl)benzamide, TAK-715

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C

Description

The exact mass of the compound Tak-715 is 399.14053 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

p38 MAP Kinase Inhibition

TAK-715 functions as a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) []. This enzyme plays a role in regulating inflammatory responses and cell differentiation [, ]. By inhibiting p38 MAPK, TAK-715 may offer therapeutic effects in conditions where this pathway is overactive.

Rheumatoid Arthritis

One of the primary areas of research for TAK-715 is rheumatoid arthritis, an autoimmune disease causing joint inflammation. Studies have shown that TAK-715 can reduce the production of inflammatory factors like TNF-alpha in cells and inhibit inflammation in animal models of arthritis [, ]. A clinical trial (NCT00760864) investigated the safety and efficacy of TAK-715 in rheumatoid arthritis patients, but further research is needed to determine its effectiveness as a treatment [].

Other Potential Applications

Research suggests TAK-715 may have applications beyond rheumatoid arthritis. Studies have explored its potential effects on:

  • Intervertebral disc degeneration: TAK-715 may help prevent the breakdown of disc tissue by inhibiting p38 MAPK activity in spinal disc cells [].
  • Obesity: Studies on fat cells indicate TAK-715 might suppress fat accumulation, suggesting a possible role in obesity treatment [].

TAK-715, chemically known as N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide, is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 value of 7.1 nM for p38 MAPKα. This compound is also recognized for its ability to inhibit Wnt-3a-stimulated β-catenin signaling, making it relevant in various biological contexts, particularly in inflammation and cancer research. Its molecular formula is C24H21N3OS, and it has a molecular weight of 399.51 g/mol. TAK-715 is primarily utilized in research settings and is not intended for therapeutic use in humans or animals .

Tak-715 acts as a competitive inhibitor of p38 MAPK, particularly the alpha isoform (p38α) [, ]. It binds to the ATP-binding pocket of the enzyme, preventing ATP from binding and thereby blocking the phosphorylation cascade downstream of p38 MAPK []. This inhibition disrupts various cellular processes regulated by p38 MAPK, including inflammation, cell cycle progression, and stress responses [].

  • Potential Toxicity: The thiazole ring is a common feature in some known toxins. Further studies are needed to determine the specific toxicity profile of Tak-715.
  • Limited Solubility: Poor water solubility can hinder its in vivo use and may necessitate special formulations for potential drug development.
, including:

  • Oxidation: Under specific conditions, TAK-715 can be oxidized to form sulfoxides or sulfones.
  • Reduction: The compound may also participate in reduction reactions, although specific products are less documented.
  • Hydrolysis: In aqueous environments, the amide group may hydrolyze, potentially affecting its biological activity .

TAK-715 exhibits significant biological activity as an anti-inflammatory agent. It has been shown to alleviate interleukin-1 beta (IL-1β)-induced apoptosis and extracellular matrix degradation in nucleus pulposus cells, which are crucial for intervertebral disc health. In studies, TAK-715 effectively suppressed the phosphorylation of p38 MAPK and reduced the expression of matrix metalloproteinases (MMPs), indicating its role in mitigating inflammatory processes .

Additionally, TAK-715 has demonstrated anti-rheumatic properties and is under investigation for its efficacy in treating rheumatoid arthritis .

The synthesis of TAK-715 involves several key steps:

  • Formation of Thiazole Ring: The synthesis begins with the creation of the thiazole moiety through cyclization reactions involving appropriate precursors.
  • Pyridine Attachment: A pyridine ring is introduced to the thiazole structure via nucleophilic substitution or coupling reactions.
  • Benzamide Formation: The final step involves attaching a benzamide group to complete the structure of TAK-715.

These synthetic routes allow for the production of high-purity TAK-715 suitable for research applications .

TAK-715 has several applications in scientific research:

  • Inflammation Studies: It is used to investigate pathways involved in inflammation and cellular stress responses.
  • Cancer Research: Due to its role in inhibiting Wnt/β-catenin signaling, it is explored for potential applications in cancer therapy.
  • Rheumatoid Arthritis Trials: TAK-715 is currently being evaluated in clinical trials for its safety and efficacy in treating rheumatoid arthritis .

TAK-715 interacts with various biological pathways primarily through its inhibition of p38 MAPK and Wnt/β-catenin signaling. Studies have shown that it can modulate downstream effects such as cytokine production and cell survival pathways. Specifically, TAK-715 has been observed to decrease the phosphorylation levels of p38 MAPK in response to inflammatory stimuli like IL-1β, thereby influencing cellular responses to inflammation .

Several compounds share structural or functional similarities with TAK-715. Below is a comparison highlighting their unique features:

Compound NameStructure TypeMechanism of ActionUnique Features
SB203580Pyridinyl derivativep38 MAPK inhibitorSelective for p38 MAPK with different binding sites
VX-745Benzamide derivativep38 MAPK inhibitorOrally bioavailable; used in inflammatory disease models
GW856553Thiazole derivativep38 MAPK inhibitorExhibits anti-inflammatory properties similar to TAK-715

TAK-715's distinctiveness lies in its specific inhibition of both p38 MAPK and Wnt signaling pathways, which may offer therapeutic advantages over other inhibitors that target only one pathway .

TAK-715 (N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide) represents a clinically investigated p38 mitogen-activated protein kinase inhibitor with well-characterized biochemical properties and mechanism of action [1] [2]. This comprehensive analysis examines the molecular basis of TAK-715 function through detailed investigation of its kinase inhibition kinetics, downstream signaling modulation, and cross-reactivity profile.

p38 MAP Kinase Inhibition Kinetics

TAK-715 demonstrates potent inhibition of p38 MAP kinase through competitive antagonism at the adenosine triphosphate binding site, exhibiting remarkable selectivity among the four p38 isoforms [1] [3] [4]. The compound functions as an orally active and potent p38 MAP kinase inhibitor, displaying exceptional specificity for the alpha and beta isoforms while demonstrating negligible activity against the gamma and delta variants [3] [5].

Isoform Selectivity (α/β vs. γ/δ)

The differential inhibitory activity of TAK-715 across p38 MAP kinase isoforms reveals a distinct selectivity pattern that underscores the structural specificity of this compound [6] [7]. TAK-715 exhibits a half-maximal inhibitory concentration of 7.1 nanomolar against p38α, establishing this isoform as the primary therapeutic target [1] [3] [8]. Against p38β, the compound demonstrates reduced potency with an half-maximal inhibitory concentration of 200 nanomolar, representing approximately 28-fold decreased activity compared to the alpha isoform [3] [7].

The selectivity profile becomes more pronounced when examining the gamma and delta isoforms, where TAK-715 shows no measurable inhibitory activity at concentrations up to 10 micromolar [6] [9]. This selectivity pattern aligns with the structural classification of p38 MAP kinase isoforms, where p38α and p38β comprise one subgroup with 75% sequence identity, while p38γ and p38δ form a distinct subgroup [9] [10]. The differential expression patterns of these isoforms in human tissues further supports the therapeutic relevance of this selectivity, as p38α demonstrates ubiquitous expression while p38β shows tissue-specific distribution primarily in brain, thymus, and spleen [10] [11].

p38 IsoformIC50 ValueSelectivity vs p38αTissue Distribution
p38α7.1 nM1× (reference)Ubiquitous
p38β200 nM28× less potentBrain, thymus, spleen
p38γ>10 μM>1400× less potentSkeletal muscle
p38δ>10 μM>1400× less potentPancreas, lungs, intestines

ATP-Binding Site Interaction Dynamics

The molecular mechanism underlying TAK-715 inhibition involves specific interactions within the adenosine triphosphate binding pocket of p38α [12] [13]. Crystal structure analysis reveals that TAK-715 binds to p38α in a configuration that maximizes protein-ligand interactions throughout the adenosine triphosphate pocket, thereby achieving enhanced selectivity against the human kinome [12] [13]. The binding mode involves formation of hydrogen bonds between the inhibitor and key residues within the active site, with the pyridine nitrogen atom of TAK-715 establishing a critical hydrogen bond interaction [14].

The structural basis for TAK-715 selectivity derives from exploitation of specific features within the p38α active site that distinguish it from other kinases [12]. Quantification of protein-ligand interactions demonstrates that selectivity optimization occurs through maximization of binding contacts rather than reliance on single critical interactions [12] [13]. This approach differs from classical adenosine triphosphate-competitive inhibitors that typically rely on methionine 109 interactions for binding stabilization [15].

The binding dynamics involve initial association with the adenosine triphosphate binding site followed by conformational changes that stabilize the inhibitor-enzyme complex [12]. Unlike allosteric inhibitors such as BIRB796, TAK-715 functions as a direct competitive antagonist, preventing adenosine triphosphate access to the catalytic domain and thereby blocking the phosphorylation cascade essential for p38 activation [15].

Downstream Modulation of MAPKAPK-2 Signaling

TAK-715 exerts significant effects on downstream signaling cascades through its primary action on p38 MAP kinase, with particular impact on MAPKAPK-2 (MK2) signaling pathways [16] [17] [18]. The p38-MAPKAPK-2 signaling axis represents a critical effector mechanism for stress-activated cellular responses, including inflammatory cytokine production and cellular stress responses [16] [18].

The canonical activation pathway involves p38α/β-mediated phosphorylation of MAPKAPK-2 at regulatory sites, leading to activation of this downstream kinase [16] [17]. MAPKAPK-2 subsequently phosphorylates multiple substrate proteins involved in messenger ribonucleic acid metabolism, transcriptional regulation, and inflammatory responses [18]. TAK-715 intervention at the p38 level effectively disrupts this entire downstream cascade, resulting in decreased MAPKAPK-2 activity and reduced phosphorylation of its substrates.

Key MAPKAPK-2 substrates affected by TAK-715 treatment include heat shock protein 27, tristetraprolin, serum response factor, and receptor-interacting protein kinase 1 [18]. The inhibition of MAPKAPK-2 signaling by TAK-715 particularly impacts the regulation of AU-rich element-containing messenger ribonucleic acids, which encode numerous inflammatory mediators including tumor necrosis factor-α [16] [18]. This mechanism underlies the anti-inflammatory efficacy observed with TAK-715 treatment, as reduced MAPKAPK-2 activity leads to enhanced messenger ribonucleic acid degradation of proinflammatory cytokines.

MAPKAPK-2 SubstrateFunctionEffect of TAK-715
Heat Shock Protein 27Protein chaperoneReduced phosphorylation
TristetraprolinmRNA stability regulationEnhanced mRNA degradation
Serum Response FactorTranscriptional activationDecreased gene expression
RIPK1Cell death regulationModified apoptotic signaling

The subcellular localization dynamics of the p38-MAPKAPK-2 complex also represent an important aspect of TAK-715 action [18]. Under normal conditions, activated p38 forms a complex with MAPKAPK-2 that translocates from the nucleus to the cytoplasm, where it phosphorylates cytoplasmic substrates [18]. TAK-715 treatment prevents this translocation by maintaining the kinases in their inactive states, thereby preserving the nuclear-cytoplasmic distribution pattern observed in unstimulated cells.

Cross-Reactivity with Casein Kinase Iδ/ε

Beyond its primary activity against p38 MAP kinase, TAK-715 demonstrates significant cross-reactivity with casein kinase I delta and epsilon isoforms, representing important off-target activities that contribute to its overall biological profile [19] [20] [21]. This cross-reactivity was discovered through comprehensive kinase profiling studies involving panels of over 200 kinases, which revealed that TAK-715 inhibits both casein kinase Iδ and casein kinase Iε [19] [20].

The casein kinase I family comprises serine/threonine protein kinases involved in multiple cellular processes, including Wnt/β-catenin signaling, circadian rhythm regulation, and protein trafficking [19] [20]. The inhibition of casein kinase Iδ and Iε by TAK-715 provides an explanation for the compound's ability to inhibit Wnt-3a-stimulated β-catenin signaling, an effect initially attributed to p38 MAP kinase modulation but subsequently shown to result from casein kinase cross-reactivity [19] [22].

Comparative analysis with highly selective p38 inhibitors VX-745 and SCIO-469 demonstrates that these compounds, which lack casein kinase cross-reactivity, do not inhibit Wnt-3a-stimulated β-catenin signaling [19] [22]. This observation establishes that the Wnt pathway effects of TAK-715 result specifically from its off-target activity against casein kinase I rather than from p38 inhibition [19] [20].

The casein kinase cross-reactivity of TAK-715 involves direct enzyme inhibition rather than indirect effects through p38 signaling [19]. This cross-reactivity pattern appears related to structural similarities between the adenosine triphosphate binding sites of p38 MAP kinase and casein kinase I isoforms, allowing TAK-715 to function as a multi-target inhibitor [20].

Target KinasePrimary ActivityCross-Reactivity Significance
p38α MAP kinasePrimary target (7.1 nM)Anti-inflammatory effects
p38β MAP kinaseSecondary target (200 nM)Enhanced selectivity
Casein Kinase IδOff-target activityWnt signaling inhibition
Casein Kinase IεOff-target activityAdditional pathway modulation

The therapeutic implications of this cross-reactivity profile remain under investigation, as both beneficial and potentially adverse effects may result from simultaneous inhibition of p38 MAP kinase and casein kinase I pathways [19] [20]. The Wnt signaling effects may contribute to the overall therapeutic profile of TAK-715, particularly in contexts where aberrant Wnt pathway activation contributes to pathology [19].

The kinase selectivity analysis reveals that TAK-715 inhibits 22 kinases by more than 80% at 10 micromolar concentration, indicating a relatively focused but not entirely selective inhibition profile [1] [23]. Beyond casein kinase Iδ/ε, the compound shows significant activity against various protein kinases in the Harvard Medical School Library of Integrated Network-based Cellular Signatures kinome scan, with dissociation constants ranging from less than 100 nanomolar to 10 micromolar depending on the specific target [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

399.14053348 g/mol

Monoisotopic Mass

399.14053348 g/mol

Heavy Atom Count

29

Appearance

Light to dark yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WE92U03C5Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

303162-79-0

Wikipedia

TAK-715

Dates

Last modified: 08-15-2023
1: Falck D, Kool J, Honing M, Niessen WM. Tandem mass spectrometry study of p38α kinase inhibitors and related substances. J Mass Spectrom. 2013 Jun;48(6):718-31. doi: 10.1002/jms.3219. PubMed PMID: 23722963.
2: Azevedo R, van Zeeland M, Raaijmakers H, Kazemier B, de Vlieg J, Oubrie A. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallogr D Biol Crystallogr. 2012 Aug;68(Pt 8):1041-50. doi: 10.1107/S090744491201997X. Epub 2012 Jul 17. PubMed PMID: 22868770.
3: Verkaar F, van der Doelen AA, Smits JF, Blankesteijn WM, Zaman GJ. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chem Biol. 2011 Apr 22;18(4):485-94. doi: 10.1016/j.chembiol.2011.01.015. PubMed PMID: 21513885.
4: Miwatashi S, Arikawa Y, Kotani E, Miyamoto M, Naruo K, Kimura H, Tanaka T, Asahi S, Ohkawa S. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. J Med Chem. 2005 Sep 22;48(19):5966-79. PubMed PMID: 16162000.

Explore Compound Types